3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea
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Overview
Description
3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of multiple functional groups, including a dimethylphenyl group, a fluoro-substituted indole, a pyridinylmethyl group, and a thiourea moiety. The unique combination of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 5-fluoro-2-methyl-1H-indole derivative. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Formation of the Thiourea Moiety: The alkylated indole is reacted with an isothiocyanate derivative to form the thiourea moiety. This step typically requires mild basic conditions to facilitate the nucleophilic attack of the amine on the isothiocyanate.
Introduction of the Pyridinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethylphenyl)-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea
- 3-(2,5-dimethylphenyl)-1-(2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea
Uniqueness
Compared to similar compounds, 3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is unique due to the presence of the fluoro-substituted indole moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The specific arrangement of functional groups also imparts distinct properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4S/c1-17-4-5-18(2)25(14-17)30-26(32)31(16-20-8-11-28-12-9-20)13-10-22-19(3)29-24-7-6-21(27)15-23(22)24/h4-9,11-12,14-15,29H,10,13,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKINGAIZKYSPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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